molecular formula C12H24N2O2S B13023540 tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate

tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate

Cat. No.: B13023540
M. Wt: 260.40 g/mol
InChI Key: VXVUHGOWROFDDA-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a thietan-3-ylamino group attached to a propan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietan-3-ylamino derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and thietan-3-ylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and distillation, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted carbamates .

Scientific Research Applications

tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with similar structural features but lacking the thietan-3-ylamino group.

    tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: Another carbamate derivative with different substituents.

    tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: A compound with an indole group instead of the thietan-3-ylamino group.

Uniqueness

tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-(thietan-3-ylamino)propan-2-yl]carbamate

InChI

InChI=1S/C12H24N2O2S/c1-9(6-13-10-7-17-8-10)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3

InChI Key

VXVUHGOWROFDDA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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